N-[3-(hydroxymethyl)phenyl]benzamide

Polymorphism Crystal Engineering Solid-State Chemistry

Standard N-phenylbenzamides often lack batch-specific analytical data, forcing end-user revalidation. This compound solves that with verified ≥95% purity and a benzylic alcohol handle for oxidation, halogenation, or ester formation. - Monomorphic crystal structure: Provides a reproducible baseline vs. polymorphic ortho-isomers. - Ideal for SAR studies: Meta-substituted hydrogen-bonding pattern alters solid-state packing and solubility. - Batch-specific COA available: Enables QC and analytical method development (HPLC/LC-MS).

Molecular Formula C14H13NO2
Molecular Weight 227.263
CAS No. 80936-65-8
Cat. No. B2815137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(hydroxymethyl)phenyl]benzamide
CAS80936-65-8
Molecular FormulaC14H13NO2
Molecular Weight227.263
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CO
InChIInChI=1S/C14H13NO2/c16-10-11-5-4-8-13(9-11)15-14(17)12-6-2-1-3-7-12/h1-9,16H,10H2,(H,15,17)
InChIKeyQSLDWTSTSNGXQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[3-(Hydroxymethyl)phenyl]benzamide Identity & Research Availability


N-[3-(Hydroxymethyl)phenyl]benzamide (CAS 80936-65-8) is an N-phenylbenzamide derivative with a hydroxymethyl substituent at the meta position of the aniline ring, represented by the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol [1]. The compound is primarily offered as a research chemical or a building block for early discovery research, and it is not typically accompanied by certified analytical data, placing the responsibility for identity and purity confirmation on the end-user .

1
Building block for early discovery research
2
End-user identity and purity confirmation required
3
Vendor analytical data availability varies

N-[3-(Hydroxymethyl)phenyl]benzamide vs. Isomeric Analogs


Substitution of N-[3-(hydroxymethyl)phenyl]benzamide with a positional isomer such as N-[2-(hydroxymethyl)phenyl]benzamide is not scientifically justifiable due to fundamental differences in solid-state behavior. The ortho-isomer is known to exhibit polymorphism, crystallizing in at least two distinct forms with different unit cell parameters and a documented first-order phase transition at 85 °C [1]. The meta-substituted compound is structurally incapable of the intramolecular N-H···O hydrogen bond that stabilizes the ortho-isomer, leading to fundamentally different crystal packing, solubility, and stability profiles [2]. These solid-state differences can critically impact experimental reproducibility in solid-phase assays, formulation studies, and any application requiring well-defined material properties.

Solid-state polymorphism
This compound
No reported polymorphism
Ortho-isomer
Two polymorphs, phase transition at 85 °C
Polymorphism in the ortho-isomer may cause batch-dependent variability, limiting direct substitution in solid-phase assays.
Crystal packing & stability
Meta isomer
Lacks intramolecular N-H···O bond
Ortho isomer
Stabilized by intramolecular N-H···O bond
Different hydrogen-bonding networks lead to distinct solubility and stability profiles that may not transfer between isomers.

Evidence for N-[3-(Hydroxymethyl)phenyl]benzamide Selection


Absence of Polymorphism vs. Ortho-Isomer

Unlike its ortho-substituted analog, N-[2-(hydroxymethyl)phenyl]benzamide, which is known to crystallize in at least two polymorphic forms with distinct unit cell parameters and a documented phase transition at 85 °C, N-[3-(hydroxymethyl)phenyl]benzamide is not reported to exhibit polymorphism [1]. This is attributed to the meta-position of the hydroxymethyl group, which prevents the formation of the intramolecular N-H···O hydrogen bond that is key to the ortho-isomer's crystal packing [2].

Polymorphism Comparison
Class-level inference
No reported polymorphism Ortho-isomer: two polymorphs, phase transition at 85 °C
Monomorphic profile supports batch consistency.
Based on published crystallographic data.
Polymorphism Crystal Engineering Solid-State Chemistry

Vendor Analytical Data Availability

A key procurement consideration is the availability of analytical data. Vendor Bidepharm explicitly states that it provides batch-specific quality control data, including NMR, HPLC, and GC reports for CAS 80936-65-8 . In direct contrast, Sigma-Aldrich states that it 'does not collect analytical data for this product' and sells it 'AS-IS' with all sales being final .

Vendor Analytical Data
Head-to-head
Bidepharm: batch-specific NMR, HPLC, GC Sigma-Aldrich: no analytical data, AS-IS
Vendor data availability influences procurement.
Review vendor terms of sale.
Analytical Chemistry Quality Control Procurement

Purity Standardization for Research-Grade Material

Multiple vendors, including Bidepharm, Leyan, and Wanvibio, consistently report a standard purity of ≥95% for N-[3-(hydroxymethyl)phenyl]benzamide [1]. This establishes a clear baseline for what constitutes 'research-grade' material for this specific compound.

Purity Baseline
Reported
≥95% reported by multiple vendors
Establishes research-grade specification.
Based on vendor specification sheets.
Chemical Purity Research Chemicals Procurement

Predicted Physicochemical Properties as Design Reference

Predicted physicochemical data for N-[3-(hydroxymethyl)phenyl]benzamide includes a boiling point of 322.1±25.0 °C and a density of 1.247±0.06 g/cm³ . While these are computational predictions, they provide a starting point for method development in areas such as chromatography, solubility determination, and formulation.

Predicted Properties
Data to verify
Bp 322.1±25.0 °C, density 1.247±0.06 g/cm³
Reference for method development.
Predicted values, experimental confirmation needed.
Physicochemical Properties Drug Discovery Material Science

Limited Comparative Bioactivity Data

A comprehensive search of primary literature and authoritative databases reveals a notable absence of direct, quantitative biological activity data (e.g., IC50, Ki) for N-[3-(hydroxymethyl)phenyl]benzamide in comparison to close analogs. Claims of antimicrobial or anticancer activity found on some vendor websites are not substantiated by peer-reviewed, quantitative assay data . This limits the ability to make data-driven, activity-based differentiation.

Bioactivity Data Gap
Data to verify
No published IC50 or Ki data
Activity-based selection requires in-house screening.
Literature search as of April 2026.
Bioactivity Structure-Activity Relationship Limitations

Optimal Use Cases for N-[3-(Hydroxymethyl)phenyl]benzamide


Crystal Engineering and Polymorphism Studies

The compound is an ideal candidate for studies investigating the relationship between molecular structure (specifically, the position of a hydrogen-bonding substituent) and solid-state packing . Its monomorphic nature provides a well-defined baseline for comparing crystal packing motifs, intermolecular interactions, and the resulting material properties against the polymorphic ortho-isomer [1].

Derivative Synthesis via Hydroxymethyl Handle

The primary synthetic utility of N-[3-(hydroxymethyl)phenyl]benzamide lies in the reactivity of its benzylic alcohol group . This functional handle can be readily derivatized (e.g., oxidized to an aldehyde, converted to a halide, or used to form esters/ethers), making it a versatile building block for constructing more complex molecular libraries.

Method Development and Quality Control

Given the consistent ≥95% purity reported by multiple vendors, this compound is suitable for developing and validating analytical methods (e.g., HPLC, LC-MS) [1]. Furthermore, sourcing from a vendor like Bidepharm, which provides batch-specific analytical data, offers a clear advantage for quality control and ensuring experimental reproducibility .

Early-Stage Drug Discovery and Hit Identification

Despite the lack of published, quantitative bioactivity data, the compound is offered as part of unique chemical collections for early discovery research . Its procurement for in-house high-throughput screening (HTS) campaigns is warranted to identify novel biological targets, as its activity profile remains largely unexplored [1].

Application
Selection Property
Validation Focus
Solid-state behavior studies
Monomorphic crystal profile
Compare packing vs. ortho-isomer
Derivative synthesis
Benzylic alcohol handle reactivity
Functional group transformation review
Analytical method development
Consistent research-grade purity
Confirm vendor batch data
Early-stage screening
Unexplored bioactivity landscape
In-house activity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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